

# Technical Guide: Synthesis and Characterization of N-(2-Chloro-5-methoxyphenyl)acetamide

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## Compound of Interest

Compound Name: *N-(2-Chloro-5-methoxyphenyl)acetamide*

Cat. No.: B7942278

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## Executive Summary & Compound Profile

**N-(2-Chloro-5-methoxyphenyl)acetamide** is a functionalized acetanilide derivative used primarily as an intermediate in the synthesis of heterocyclic pharmaceuticals and azo dyes. Its structure features an electron-donating methoxy group meta to the amide nitrogen and an electron-withdrawing chlorine atom in the ortho position. This specific substitution pattern creates a unique electronic push-pull system that influences both its metabolic stability and its reactivity in subsequent electrophilic aromatic substitutions.

Property	Specification
IUPAC Name	N-(2-Chloro-5-methoxyphenyl)acetamide
CAS Number	51488-87-0
Molecular Formula	C
	H
	ClNO
Molecular Weight	199.63 g/mol
Precursor	2-Chloro-5-methoxyaniline (CAS: 2401-24-3)
Key Functional Groups	Secondary Amide, Aryl Chloride, Aryl Ether

## Synthetic Pathway & Mechanism[1]

The most robust route for synthesizing this compound is the Nucleophilic Acyl Substitution of 2-chloro-5-methoxyaniline using acetic anhydride (

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While acetyl chloride (

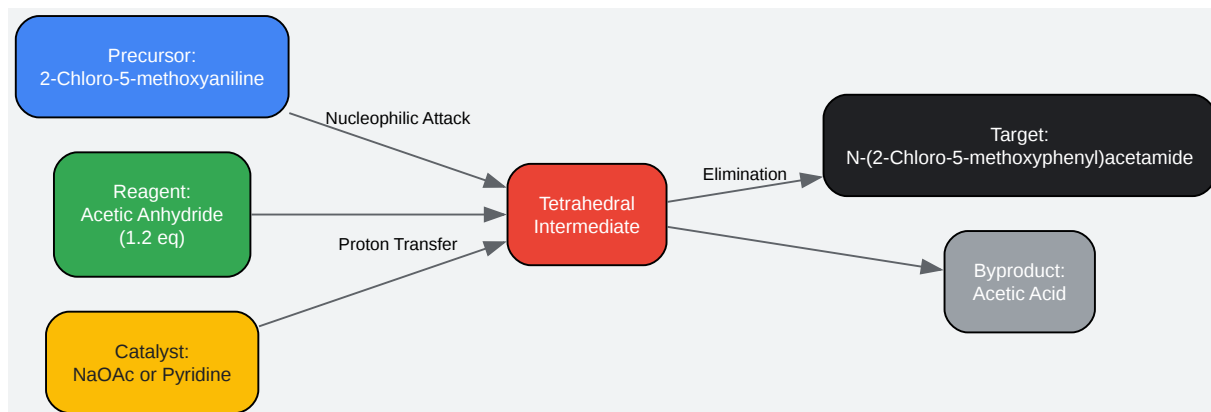
) can be used, acetic anhydride offers a "greener" profile with easier handling and high atom economy when catalyzed by sodium acetate.

## Reaction Mechanism

The amine nitrogen of the aniline acts as a nucleophile, attacking the carbonyl carbon of the acetic anhydride. The ortho-chlorine provides steric hindrance, potentially slowing the reaction compared to unsubstituted anilines, while the meta-methoxy group (para to the chlorine) exerts a +M (mesomeric) effect, slightly increasing electron density at the nitrogen, counteracting the inductive withdrawal of the chlorine.

## Visualization of Reaction Logic

The following diagram illustrates the synthesis workflow and the critical decision points involved in the reaction optimization.



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Caption: Mechanistic flow for the acetylation of 2-chloro-5-methoxyaniline showing reagent stoichiometry and byproduct elimination.

## Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

### Materials

- Substrate: 2-Chloro-5-methoxyaniline (1.58 g, 10 mmol).
- Reagent: Acetic Anhydride (1.22 g, 12 mmol).
- Solvent: Glacial Acetic Acid (10 mL) or Water (suspension method).
- Buffer/Base: Sodium Acetate (anhydrous, 1.0 g).

### Step-by-Step Methodology

- Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g of 2-chloro-5-methoxyaniline in 10 mL of glacial acetic acid.
  - Why: The aniline may have low solubility in water due to the lipophilic chloro and methoxy groups. Acetic acid serves as both solvent and catalyst.

- Reagent Addition: Add 1.22 g (approx. 1.15 mL) of acetic anhydride dropwise over 5 minutes.
  - Control: The reaction is exothermic. If scaling up (>50g), use an ice bath to maintain temperature <40°C to prevent di-acetylation (though rare with ortho-substituted anilines).
- Reaction: Stir the mixture at room temperature for 30–60 minutes.
  - Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting aniline (higher R<sub>f</sub>, fluorescent) should disappear, replaced by the amide (lower R<sub>f</sub>, UV active).
- Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.
  - Observation: The product should precipitate immediately as a white to off-white solid.
- Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with 2 x 20 mL of cold water to remove residual acetic acid.
- Purification: Recrystallize from Ethanol/Water (1:1 mixture).
  - Integrity Check: Dissolve the crude solid in hot ethanol, then add water until turbidity just appears. Cool slowly to 4°C to maximize crystal purity.

## Characterization & Validation

The following data confirms the structural identity of the synthesized compound.

### Nuclear Magnetic Resonance (NMR) Analysis

The presence of the chlorine atom at the C2 position and the methoxy at C5 creates a distinct splitting pattern in the aromatic region.

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
H	2.15	Singlet	3H	-COCH	Methyl group of the acetyl moiety.
H	3.78	Singlet	3H	-OCH	Methoxy group (electron-donating).
H	6.75	dd	1H	Ar-H (C4)	Coupled to C3 and C6 protons.
H	7.28	d	1H	Ar-H (C3)	Deshielded by the adjacent Chlorine atom.
H	7.95	d	1H	Ar-H (C6)	Diagnostic Peak: Deshielded by the amide anisotropy and ortho-position.
H	9.40	Broad s	1H	-NH	Amide proton (exchangeable with D <sub>2</sub> O).

## Infrared Spectroscopy (FT-IR)

- 3280–3350 cm

: N-H stretching (sharp band, indicative of secondary amides).

- 1660–1690 cm

: C=O stretching (Amide I band). The frequency is slightly lowered due to conjugation with the aromatic ring.

- 1530–1550 cm

: N-H bending (Amide II band).

- 1050–1250 cm

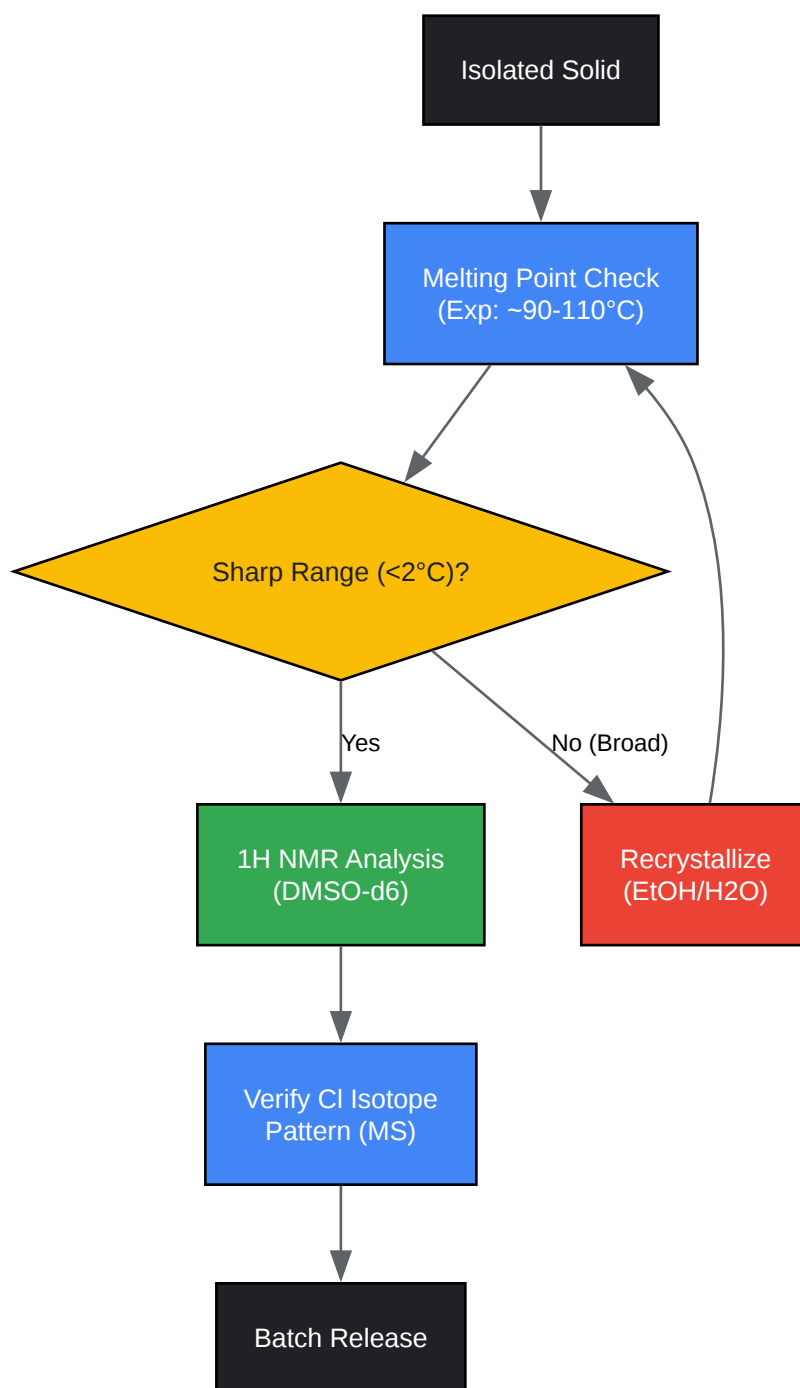
: C-O-C asymmetric stretching (Methoxy group).

## Mass Spectrometry (GC-MS / ESI)

- Molecular Ion (M<sup>+</sup>): m/z 199 (base peak for Cl) and 201 (for Cl).
- Isotope Pattern: A characteristic 3:1 ratio between M<sup>+</sup> and M+2 peaks confirms the presence of a single chlorine atom.
- Fragmentation: Loss of the acetyl group (M-43) is a common fragmentation pathway, yielding the chloro-anisidine cation at m/z ~156.

## Analytical Workflow Diagram

To ensure batch-to-batch consistency, the following analytical decision tree should be applied.



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Caption: Quality control decision tree ensuring purity before structural validation.

## Safety & Handling

- 2-Chloro-5-methoxyaniline: Toxic by inhalation and ingestion. Potential skin sensitizer. Use in a fume hood.
- Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water.
- Waste Disposal: Aqueous filtrates containing acetic acid should be neutralized with sodium bicarbonate before disposal. Halogenated organic solids must be disposed of in designated hazardous waste streams.

## References

- Sigma-Aldrich. (n.d.). **N-(2-Chloro-5-methoxyphenyl)acetamide** Product Datasheet (CAS 51488-87-0).[1][2] Retrieved from [1]
- BenchChem. (n.d.). Application Notes and Protocols for the Acetylation of 2-Chloroaniline. Retrieved from
- Oakwood Chemical. (n.d.). Product Information: **N-(2-Chloro-5-methoxyphenyl)acetamide**. Retrieved from
- ResearchGate. (2013). Synthesis and characterization of methoxy-substituted acetanilides. (Inferred from similar acetanilide protocols). Retrieved from

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## Sources

- 1. [N-\(2-Chloro-5-methoxyphenyl\)acetamide | 51488-87-0 \[sigmaaldrich.com\]](#)
- 2. [N-\(2-Chloro-5-methoxyphenyl\)acetamide \[oakwoodchemical.com\]](#)
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